1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride
Overview
Description
The compound “1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride” is a derivative of the oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
Oxadiazoles, including the compound , are typically synthesized through the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of this compound, like other oxadiazoles, includes a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact structure of this specific compound could not be found in the available literature.Chemical Reactions Analysis
The chemical reactions involving oxadiazoles typically involve the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation . The exact reactions for this specific compound could not be found in the available literature.Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on the specific compound. Generally, they are soluble in water . The exact physical and chemical properties of this specific compound could not be found in the available literature.Scientific Research Applications
Antimicrobial Applications
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles demonstrated potent to weak antimicrobial activity against various bacterial and fungal strains. Compounds within this series showed significant inhibition, with minimum inhibitory concentrations ranging from 8-26 μg ml(-1) against bacteria and 8-24 μg ml(-1) against fungi, representing a novel class of potent antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Anticancer and Anti-inflammatory Applications
Another study on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives included computational and pharmacological evaluation for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds exhibited moderate inhibitory effects and showed potential as antioxidants, with one particular derivative being potent in toxicity assessment and tumor inhibition (Faheem, 2018).
Cytotoxic Evaluation
Further research involved the synthesis of novel 1,3,4-oxadiazole derivatives containing a 5-phenyl thiophene moiety, which were evaluated for their anticancer properties. One of the synthesized compounds showed notable cytotoxicity against the Caco-2 cell line, highlighting the potential of 1,3,4-oxadiazole derivatives in anticancer research (Adimule et al., 2014).
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression .
Mode of Action
Oxadiazoles are known to interact with their targets and induce changes that can lead to cell death . They have been reported to induce apoptosis in cancer cells , which is a form of programmed cell death.
Biochemical Pathways
Oxadiazoles have been reported to affect various biochemical pathways. For instance, some oxadiazoles have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . .
Pharmacokinetics
The design of oxadiazole derivatives often considers factors that influence bioavailability .
Result of Action
Oxadiazoles have been reported to exhibit anticancer activity, suggesting that they may induce cell death in cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been shown to possess antioxidant and antitumor activities . They have also been associated with a broad spectrum of biological activities, including fungicidal, bactericidal, analgesic, antipyretic, antiphlogistic, anticompulsive, anti-inflammatory, paralytic, hypnotic, and sedative agents .
Cellular Effects
Some oxadiazole derivatives have shown anticancer activity against hepatocellular carcinoma cells and other cancer cell lines .
Molecular Mechanism
Oxadiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxadiazole derivatives have been reported to exhibit good thermal stabilities .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride in animal models. Some oxadiazole derivatives have shown significant anti-inflammatory and analgesic activities at a dose of 200 mg/kg body weight .
Metabolic Pathways
Oxadiazole derivatives have been found to undergo various chemical reactions, making them important for molecule planning due to their biological potential .
Properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGZZBPJKOXVFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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